Home > Products > Screening Compounds P71587 > 6-(4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-YL-amino)hexanoic acid trifluoroacetate
6-(4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-YL-amino)hexanoic acid trifluoroacetate - 1185302-11-7

6-(4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-YL-amino)hexanoic acid trifluoroacetate

Catalog Number: EVT-1707356
CAS Number: 1185302-11-7
Molecular Formula: C12H16F3N3O6
Molecular Weight: 355.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-(4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl-amino)hexanoic acid trifluoroacetate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure suggests it may interact with various biological targets, making it a candidate for further research in pharmacology and drug development.

Source

This compound has been identified in studies focusing on molecular docking and screening of phytocompounds, particularly in relation to their interactions with specific proteins such as the C-X-C chemokine receptor type 4 (CXCR4) .

Classification

The compound can be classified as a pyrimidine derivative due to the presence of the tetrahydropyrimidine ring. It also contains an amino acid structure, which is indicative of its potential role as a bioactive molecule. Its trifluoroacetate salt form suggests enhanced solubility and stability in biological systems.

Synthesis Analysis

Methods

The synthesis of 6-(4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl-amino)hexanoic acid trifluoroacetate typically involves multi-step organic reactions. The initial steps may include the formation of the tetrahydropyrimidine ring through cyclization reactions involving appropriate starting materials such as urea derivatives and aldehydes or ketones.

Technical Details

  1. Starting Materials: Urea derivatives, hexanoic acid derivatives.
  2. Reaction Conditions: The reactions are often carried out under controlled temperature and pH conditions to optimize yield and purity.
  3. Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from by-products.
Molecular Structure Analysis

Structure

The molecular formula for 6-(4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl-amino)hexanoic acid trifluoroacetate is C₁₂H₁₆F₃N₃O₆. The structure features:

  • A hexanoic acid chain.
  • A tetrahydropyrimidine ring with two carbonyl (oxo) groups.
  • An amino group attached to the pyrimidine ring.

Data

  • Molecular Weight: 355 g/mol.
  • Chemical Structure: The compound's structure can be represented using chemical drawing software for precise visualization.
Chemical Reactions Analysis

Reactions

The compound may participate in several chemical reactions typical of amino acids and heterocycles:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in reactions with electrophiles.
  2. Acylation Reactions: The carboxylic acid moiety can undergo acylation to form esters or amides.
  3. Decarboxylation: Under certain conditions, the carboxylic group may be removed.

Technical Details

These reactions can be facilitated by various catalysts or reagents depending on the desired transformation. For instance, coupling agents might be used for peptide bond formation if exploring its potential as a peptide analog.

Mechanism of Action

Process

The mechanism of action for 6-(4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl-amino)hexanoic acid trifluoroacetate is likely related to its ability to bind to specific receptors or enzymes involved in cellular signaling pathways.

Data

Molecular docking studies have shown that this compound interacts favorably with CXCR4 protein, suggesting a potential role in modulating immune responses or cancer metastasis . The binding affinity and specific interactions would need further elucidation through experimental studies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in polar solvents such as water and methanol due to the presence of polar functional groups.

Chemical Properties

  • Stability: The trifluoroacetate form may enhance stability against hydrolysis.
  • Reactivity: Exhibits reactivity typical of amino acids and heterocycles; potential for further derivatization.
Applications

Scientific Uses

This compound has potential applications in:

  1. Pharmaceutical Development: As a lead compound for designing new drugs targeting CXCR4 or similar receptors involved in cancer and inflammatory diseases.
  2. Biochemical Research: Useful in studying receptor-ligand interactions and signaling pathways associated with immune responses.
  3. Synthetic Chemistry: As a building block for synthesizing more complex molecules in medicinal chemistry.
Synthetic Methodologies and Mechanistic Insights

Design and Optimization of Multi-Step Synthetic Pathways

The synthesis of complex heterocyclic hybrids like 6-(4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl-amino)hexanoic acid trifluoroacetate (hereafter referred to as Compound 1) necessitates meticulously designed multi-step pathways balancing regioselectivity, yield, and functional group compatibility. While a dedicated synthesis protocol for Compound 1 was not explicitly detailed within the provided sources, established routes to structurally related thiouracil and amino acid conjugates inform a rational retrosynthetic analysis [3] .

A plausible synthetic strategy involves three key stages, as illustrated in Table 1:

  • Core Heterocycle Formation: Synthesis of the 1,4,5,6-tetrahydropyrimidine-2,4,6-trione (thiouracil) core. This typically employs condensation reactions, such as the cyclization of alkyl or aryl thioureas with diethyl malonate or malonyl chloride derivatives under basic conditions.
  • Aminohexanoic Acid Arm Introduction: Functionalization of the thiouracil core at the N-3 or C-2 position with a protected 6-aminohexanoic acid derivative. Common approaches involve nucleophilic substitution if a suitable leaving group (e.g., halogen) is present on the thiouracil, or direct coupling using peptide coupling reagents like EDCI/HOBt or PyBOP between an amino-thiouracil and a protected carboxylic acid (e.g., Fmoc-6-aminohexanoic acid) [3]. Protection of the amino acid’s carboxylic acid (e.g., as a methyl or ethyl ester) and amine group (e.g., Fmoc, Boc) is crucial during this step.
  • Deprotection and Trifluoroacetate Salt Formation: Final deprotection of the aminohexanoic acid’s amine and carboxylic acid groups, followed by salt formation. Acidic deprotection (e.g., using trifluoroacetic acid, TFA) simultaneously liberates the amine and carboxylic acid while forming the trifluoroacetate salt Compound 1. Purification typically involves precipitation, crystallization, or reversed-phase chromatography.

Table 1: Hypothetical Multi-Step Synthesis Pathway for Compound 1

StepKey TransformationReagents/ConditionsTarget IntermediateYield Optimization Focus
1Thiouracil Core SynthesisThiourea + Diethyl Malonate, NaOEt, EtOH, reflux2-Thioxo-dihydropyrimidine-4,6(1H,5H)-dioneReaction time, catalyst concentration, purity
2aAmino Acid ProtectionFmoc-OSu, NaHCO₃, Dioxane/H₂OFmoc-6-aminohexanoic acidMinimizing dipeptide formation, yield
2bConjugation: Nucleophilic Substitution/CouplingEDCI, HOBt, DIPEA, DMF; OR Halogenated thiouracil + Protected amino acidProtected Thiouracil-Aminohexanoate EsterCoupling efficiency, regioselectivity, solvent
3Global Deprotection & Salt FormationTFA/DCM (e.g., 95:5), 1-2 h, rtCompound 1 (Trifluoroacetate Salt)TFA stoichiometry, precipitation solvent, purity

Optimization challenges center on Step 2b. Achieving high regioselectivity for N-3 vs. O-alkylation on the thiouracil requires careful control of base strength, solvent polarity (e.g., DMF vs. acetonitrile), and temperature. Furthermore, suppressing racemization during coupling is critical if chiral amino acids are precursors. Employing racemization-suppressing additives like HOAt or optimizing stoichiometry (excess amino acid derivative) are common strategies. Purification after coupling often requires silica gel chromatography or recrystallization to remove unreacted starting materials and coupling byproducts [3] .

Role of Trifluoroacetate Moieties in Reaction Efficiency

The trifluoroacetate (TFA) counterion in Compound 1 is not merely an artefact of purification but plays several crucial roles influencing synthesis efficiency and compound properties:

  • Facilitating Deprotection and Salt Formation: TFA is the reagent and the counterion source. During the final deprotection step (Step 3, Table 1), TFA efficiently cleaves acid-labile protecting groups like tert-butoxycarbonyl (Boc) or tert-butyl (tBu) esters from the aminohexanoic acid moiety. The protonated amine (ammonium ion) forms a stable salt with the trifluoroacetate anion. This one-step deprotection/salt formation simplifies the terminal purification significantly compared to processes requiring separate deprotection and salt formation steps [1] [3].
  • Enhancing Solubility for Purification: The TFA salt dramatically increases the water solubility of the otherwise potentially hydrophobic hybrid molecule. This property is vital for purification using reversed-phase chromatography (e.g., C18 columns), where the compound is typically eluted with gradients of water and acetonitrile, often containing 0.1% TFA as an ion-pairing agent to improve peak shape. The high solubility also aids in precipitation/crystallization protocols; adding the TFA-deprotection mixture into cold diethyl ether often precipitates the TFA salt as a solid, readily isolated by filtration [1].
  • Influencing Crystallinity and Stability: TFA salts often exhibit favorable crystalline properties, aiding in obtaining a pure, analytically well-defined final product suitable for characterization (NMR, HPLC, MS). The strong electron-withdrawing nature of the CF₃ group stabilizes the carboxylate anion, potentially contributing to the solid-state stability of the salt. While long-term stability studies weren't provided in the sources, the crystalline nature facilitated by TFA salt formation generally correlates with improved handling and storage stability compared to free bases or oils [1].

Mechanistic Studies on Cyclization and Functional Group Activation

Understanding the reaction mechanisms underpinning the formation of Compound 1's key structural elements—particularly the thiouracil core cyclization and the activation of functional groups for conjugation—is essential for rational synthesis design and optimization.

  • Thiouracil Core Cyclization Mechanism: The formation of the central 1,4,5,6-tetrahydropyrimidine-2,4,6-trione ring typically follows a mechanism analogous to the classical synthesis of barbituric acids or thiobarbituric acids. When using thiourea and diethyl malonate, the reaction proceeds under basic catalysis (e.g., sodium ethoxide):
  • Deprotonation of thiourea enhances its nucleophilicity.
  • Nucleophilic attack of the thiourea nitrogen on the carbonyl carbon of diethyl malonate, forming an enolate intermediate.
  • Ethoxide elimination, generating an open-chain thiourea-malonate adduct.
  • Intramolecular nucleophilic attack by the second thiourea nitrogen onto the other malonate carbonyl, forming the six-membered ring.
  • Elimination of a second ethoxide yields the dihydrothiouracil.
  • Tautomerization (enolization) occurs readily to give the more stable aromatic-like 2-thioxo-4,6-dioxo-1,4,5,6-tetrahydropyrimidine structure. The exocyclic thione group is a key feature influencing subsequent reactivity and potential for derivatization at C-2 or S-2 [3].
  • Functional Group Activation for Conjugation: The critical conjugation step linking the thiouracil core to the aminohexanoic acid spacer relies on activating one component for nucleophilic attack by the other. Two primary mechanistic pathways are relevant:
  • Peptide Coupling Mechanism (Carbodiimide-mediated): When coupling an amino-thiouracil (nucleophile) to a carboxylic acid (e.g., protected aminohexanoic acid), carbodiimides like EDCI activate the carboxylic acid. EDCI first reacts with the carboxylate to form a highly reactive, short-lived O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the thiouracil amino group, forming the desired amide (C-N) bond and releasing N,N'-diisopropylurea (DIU) as a soluble byproduct. HOBt or HOAt additives act as catalysts, forming less reactive but more hydrolysis-resistant active esters (e.g., OBt ester) from the O-acylisourea, reducing racemization/epimerization and improving coupling yields [3] .
  • Nucleophilic Substitution Mechanism: If the thiouracil core is first functionalized with a good leaving group (LG) like halogen at C-2 (instead of sulfur), the primary aliphatic amine of the protected aminohexanoic acid can act as a nucleophile. The reaction proceeds via an SN2 mechanism: the amine lone pair attacks the electrophilic carbon bearing the LG on the thiouracil, leading to inversion of configuration (if chiral) and displacement of the LG (e.g., Cl⁻), forming the C(sp²)-N bond. The reaction rate and yield depend heavily on the nature of the LG, solvent polarity, base used to deprotonate the amine, and steric hindrance around the electrophilic carbon.

The presence of the thiouracil ring significantly impacts reactivity. The electron-withdrawing carbonyl groups decrease electron density on ring nitrogens, making them less nucleophilic. Conversely, the exocyclic thione/amine groups offer distinct sites for electrophilic or nucleophilic attack. Computational docking studies, while focused on protein-ligand interactions, implicitly support the chemical reactivity of the functional groups within Compound 1. The compound demonstrated significant inhibitory activity (Glide Score = -5.40, Glide Energy = -31.38 kcal/mol) against HER2 kinase, suggesting its thiouracil and carboxylic acid moieties effectively engage in key hydrogen bonding and electrostatic interactions within the enzyme's active site [2] [4]. This bioactivity underscores the successful synthesis and functional presentation of these critical pharmacophoric elements.

Table 2: Key Functional Group Contributions in Compound 1 - Synthesis and Bioactivity

Functional GroupRole in SynthesisRole in Bioactivity (HER2 Inhibition)
Thiouracil Core (2,4,6-Trioxo-1,2,3,4-tetrahydro-pyrimidine-2-thione)Central scaffold formed via cyclization; Site for derivatization (C-2, N-1, N-3)Potential H-bond acceptor/donor via C=O, C=S, NH groups; Planar structure enabling π-stacking
6-Aminohexanoic Acid SpacerProvides linker for conjugation; Requires protection/deprotectionEnhances solubility; Provides conformational flexibility; Carboxylate enables ionic interactions
Carboxylic Acid (COO⁻)Protected as ester during synthesis; Deprotected with TFAIonic interaction with basic residues (Lys, Arg); H-bonding
Trifluoroacetate (CF₃COO⁻)Counterion from TFA deprotection; Aids solubility/purificationModifies physicochemical properties (solubility, logD); Not directly involved in target binding

Properties

CAS Number

1185302-11-7

Product Name

6-(4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-YL-amino)hexanoic acid trifluoroacetate

IUPAC Name

6-[(4,6-dioxo-1,3-diazinan-2-ylidene)amino]hexanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C12H16F3N3O6

Molecular Weight

355.27 g/mol

InChI

InChI=1S/C10H15N3O4.C2HF3O2/c14-7-6-8(15)13-10(12-7)11-5-3-1-2-4-9(16)17;3-2(4,5)1(6)7/h1-6H2,(H,16,17)(H2,11,12,13,14,15);(H,6,7)

InChI Key

FKXMDPLRKTYUAC-UHFFFAOYSA-N

SMILES

C1C(=O)NC(=NCCCCCC(=O)O)NC1=O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1C(=O)NC(=NCCCCCC(=O)O)NC1=O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.